

# Cy7.5 NHS ester antibody labeling protocol for beginners

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Compound of Interest		
Compound Name:	Cy7.5 NHS ester	
Cat. No.:	B12272092	Get Quote

# Application Notes: Cy7.5 NHS Ester Antibody Labeling

Introduction

Cyanine7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye with excitation and emission maxima typically around 749 nm and 776 nm, respectively.[1][2] These spectral properties are highly advantageous for biological imaging applications that require deep tissue penetration and minimal autofluorescence from samples.[2] The N-hydroxysuccinimide (NHS) ester functional group is one of the most common reagents for labeling proteins.[3] It efficiently reacts with primary amine groups (-NH2), such as those on the side chains of lysine residues and the N-terminus of polypeptides found on antibodies, to form a stable, covalent amide bond. [2][4][5]

This document provides a comprehensive protocol for conjugating **Cy7.5 NHS ester** to antibodies, designed for researchers with limited experience in bioconjugation. The procedure covers antibody preparation, the labeling reaction, purification of the conjugate, and methods for characterization and storage.

## **Key Experimental Parameters**

Successful and reproducible antibody labeling depends on several critical parameters. These factors should be optimized for each specific antibody and its intended application to achieve







the desired degree of labeling (DOL).[2] An optimal DOL for most antibodies is typically between 2 and 10.[6][7] Lower DOL values can result in weak fluorescence, while excessively high values can lead to signal quenching and potential changes in antibody function.[6][8]



Parameter	Recommended Range/Value	Notes
Antibody Purity & Buffer	>95% pure, in amine-free buffer (e.g., PBS)	Buffers containing primary amines like Tris or glycine must be removed as they compete with the antibody for reaction with the NHS ester.[4] [5][9]
Antibody Concentration	2 - 10 mg/mL	Higher protein concentrations generally improve labeling efficiency.[1][2][10][11]
Reaction Buffer pH	8.3 - 8.5	The reaction is highly pH-dependent. Lower pH protonates the amines, reducing reactivity, while much higher pH increases the rate of NHS ester hydrolysis.[1][4][12]
Dye-to-Antibody Molar Ratio	10:1 to 20:1 (as a starting point)	This ratio is a critical factor influencing the final DOL and should be optimized.[1][2]
Reaction Temperature	Room Temperature (20-25°C)	The reaction is typically efficient at room temperature. [1][5]
Reaction Time	1 hour	Incubation time can be adjusted; typical reactions run for 30-120 minutes.[1][4] The reaction should be performed in the dark to protect the fluorescent dye.
Quenching	Optional: 1 M Tris-HCl or Glycine	A quenching buffer can be added to stop the reaction by consuming any unreacted NHS ester.

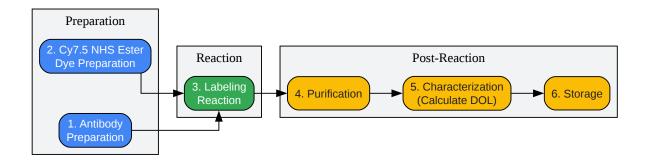


Purification

Gel Filtration / Spin Desalting
Columns

Essential for removing
unconjugated free dye, which
can interfere with downstream
applications and DOL
calculations.[1][8][13]

## **Experimental Workflow Diagram**



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Caption: Workflow for **Cy7.5 NHS ester** antibody labeling.[2]

## **Detailed Experimental Protocol**

This protocol is based on labeling 1 mg of a typical IgG antibody (Molecular Weight ~150 kDa). [14]

- 1. Materials and Reagents
- Antibody of interest (in amine-free buffer)
- Cy7.5 NHS ester (stored desiccated at -20°C)[1]
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[12]
- Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.3-8.5[1]



- Purification: Spin desalting column (e.g., Sephadex G-25)[1][14]
- Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[1]
- Optional Quenching Buffer: 1 M Tris-HCl, pH 8.0[1]
- 2. Antibody Preparation
- Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains Tris, glycine, or sodium azide, it must be exchanged.[1][9] This can be done using a desalting column or dialysis against PBS (pH 7.2-7.4).[1]
- Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the amine-free buffer.[1] For this protocol, we will assume a starting concentration of 2 mg/mL (0.5 mL for 1 mg of antibody).
- 3. Dye Preparation (Perform Immediately Before Use) **Cy7.5 NHS ester** is moisture-sensitive and hydrolyzes in aqueous solutions; therefore, the stock solution should be prepared fresh in anhydrous solvent and used promptly.[1][5]
- Allow the vial of Cy7.5 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[5]
- Prepare a 10 mg/mL stock solution of the dye by dissolving it in anhydrous DMSO.[1]
- 4. Antibody Labeling Reaction
- In a microcentrifuge tube, add 50 μL of 1 M sodium bicarbonate buffer (pH 8.3-8.5) to 0.5 mL of the 2 mg/mL antibody solution. This raises the pH to the optimal range for the conjugation reaction.[1]
- Calculate the required volume of the Cy7.5 NHS ester stock solution. A molar dye-toantibody ratio of 10:1 to 20:1 is recommended for initial experiments.[1]
- Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing or stirring.[1]
- Incubate the reaction for 1 hour at room temperature, protected from light.[1]



- 5. Purification of the Conjugate It is crucial to remove any unreacted dye from the labeled antibody to ensure accurate characterization and prevent background in downstream applications.[1][13]
- Equilibrate a desalting spin column with PBS according to the manufacturer's instructions.[1]
- Apply the reaction mixture to the center of the column's resin bed.[1]
- Centrifuge the column to collect the purified antibody conjugate. The labeled antibody will
  elute first, while the smaller, unconjugated dye molecules are retained in the column.[1][2]

### **Chemical Reaction**

Caption: Reaction of Cy7.5 NHS ester with a primary amine on an antibody.

## **Characterization and Storage**

- 1. Calculation of Degree of Labeling (DOL) The DOL is the average number of dye molecules conjugated to each antibody molecule and can be determined using a spectrophotometer.[15]
- Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~749 nm (the absorbance maximum for Cy7.5).[1]
- Calculate the DOL using the following formula:[1]

DOL = 
$$(A_{749} / \epsilon \text{ dye}) / ((A_{280} - (A_{749} \times CF)) / \epsilon \text{ protein})$$

#### Where:

- A<sub>749</sub> and A<sub>280</sub> are the absorbances at the respective wavelengths.
- ε dye is the molar extinction coefficient of Cy7.5 (~250,000 M<sup>-1</sup>cm<sup>-1</sup>).[1]
- ε protein is the molar extinction coefficient of the antibody (~210,000 M<sup>-1</sup>cm<sup>-1</sup> for IgG).[1]
- CF is the correction factor for the dye's absorbance at 280 nm (for Cy7.5, this is typically ~0.05).[2]



- 2. Storage of the Labeled Antibody
- For short-term storage (up to one month), store the conjugate at 4°C, protected from light.[1]
   [2]
- For long-term storage, add a stabilizer like BSA to a final concentration of 0.1% and a bacteriostatic agent like sodium azide to 0.05%.[1] Aliquot the conjugate into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][2]
- Always protect the fluorescently labeled antibody from light.[2]

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